molecular formula C5H7NO4 B14893030 (R)-4-(Methoxymethyl)oxazolidine-2,5-dione

(R)-4-(Methoxymethyl)oxazolidine-2,5-dione

Cat. No.: B14893030
M. Wt: 145.11 g/mol
InChI Key: VUMFTPDTOMIGFU-GSVOUGTGSA-N
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Description

®-4-(Methoxymethyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Methoxymethyl)oxazolidine-2,5-dione typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a diester, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of ®-4-(Methoxymethyl)oxazolidine-2,5-dione can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

®-4-(Methoxymethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-4-(Methoxymethyl)oxazolidine-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(Methoxymethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics, which target the bacterial ribosome and disrupt protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: A class of compounds with similar structures but different substituents on the oxazolidine ring.

    Imidazolidines: Five-membered heterocycles containing nitrogen atoms but differing in their chemical properties and applications.

Uniqueness

®-4-(Methoxymethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the methoxymethyl group. This imparts distinct chemical reactivity and potential for selective interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

(4R)-4-(methoxymethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C5H7NO4/c1-9-2-3-4(7)10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1

InChI Key

VUMFTPDTOMIGFU-GSVOUGTGSA-N

Isomeric SMILES

COC[C@@H]1C(=O)OC(=O)N1

Canonical SMILES

COCC1C(=O)OC(=O)N1

Origin of Product

United States

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